A Technical Guide to the Physicochemical Properties of 2-(5-Nitropyridin-2-YL)ethanamine
A Technical Guide to the Physicochemical Properties of 2-(5-Nitropyridin-2-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of the known and predicted physical properties of the compound 2-(5-Nitropyridin-2-YL)ethanamine, a molecule of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of experimentally-derived data for this specific molecule, this guide also furnishes detailed, standardized protocols for the experimental determination of its key physical characteristics.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 503540-39-4 | [1][2][3][4] |
| Molecular Formula | C₇H₉N₃O₂ | [2][5] |
| Molecular Weight | 167.17 g/mol | [2][5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Experimental Protocols for Physicochemical Characterization
To empower researchers to ascertain the physical properties of 2-(5-Nitropyridin-2-YL)ethanamine, the following standard experimental methodologies are detailed.
Melting Point Determination
The melting point of a solid crystalline organic compound is a crucial indicator of its purity.[6][7][8] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[6][7][8]
Protocol:
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Sample Preparation: A small quantity of the dry, crystalline 2-(5-Nitropyridin-2-YL)ethanamine is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus: A calibrated melting point apparatus is used for the determination.
-
Initial Determination: A preliminary, rapid heating of the sample is conducted to establish an approximate melting range.[6]
-
Accurate Determination: A fresh sample is heated slowly, at a rate of approximately 1-2°C per minute, starting from a temperature about 20°C below the approximate melting point.[9]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Aqueous Solubility Determination
Understanding the solubility of a compound is fundamental to its application in drug development and various chemical processes.
Protocol:
-
Sample Preparation: A known mass (e.g., 10 mg) of 2-(5-Nitropyridin-2-YL)ethanamine is added to a known volume (e.g., 1 mL) of deionized water in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The "shake flask" method is a common approach.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For a pyridine-containing compound like 2-(5-Nitropyridin-2-YL)ethanamine, the pKa will reflect the basicity of the pyridine nitrogen and the primary amine.
Protocol (Potentiometric Titration):
-
Solution Preparation: A precise amount of 2-(5-Nitropyridin-2-YL)ethanamine is dissolved in a known volume of water or a suitable co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
pKa Determination: The pKa is determined from the pH at the half-equivalence point, where half of the compound has been protonated.[10] For compounds with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed. Spectrophotometric methods can also be employed, where changes in the UV-Vis absorbance spectrum upon protonation are monitored.[10]
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the systematic determination of the key physical properties of a novel chemical entity such as 2-(5-Nitropyridin-2-YL)ethanamine.
Caption: A logical workflow for the determination of key physical properties of a chemical compound.
References
- 1. chemcd.com [chemcd.com]
- 2. 2-(5-NITROPYRIDIN-2-YL)ETHANAMINE CAS#: 503540-39-4 [m.chemicalbook.com]
- 3. 503540-39-4_2-(5-NITROPYRIDIN-2-YL)ETHANAMINE,Suppliers,Manufacturer_Chemical Cloud Database [chemcd.com]
- 4. 2-(5-NITROPYRIDIN-2-YL)ETHANAMINE CAS:503540-39-4_Anichem Inc._Chemical Cloud Database [chemcd.com]
- 5. 2-(5-Nitropyridin-2-YL)ethanamine | 503540-39-4 | Benchchem [benchchem.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biosynce.com [biosynce.com]
